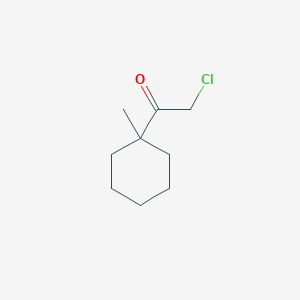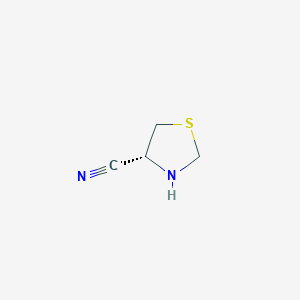
(4R)-1,3-thiazolidine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Thiazolidine-4-carbonitrile is an organic compound characterized by a thiazolidine ring with a nitrile group attached at the fourth position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Thiazolidine-4-carbonitrile typically involves the cyclization of cysteine derivatives with cyanogen bromide. The reaction is carried out under mild conditions, often in an aqueous or alcoholic medium, to facilitate the formation of the thiazolidine ring.
Industrial Production Methods: In an industrial setting, the production of ®-Thiazolidine-4-carbonitrile can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the stereochemistry of the compound, ensuring the production of the ®-enantiomer.
化学反应分析
Types of Reactions: ®-Thiazolidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions typically target the nitrile group, converting it to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the nitrile group.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the nitrile group.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiazolidine derivatives.
科学研究应用
®-Thiazolidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of ®-Thiazolidine-4-carbonitrile involves its interaction with various molecular targets. The nitrile group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The thiazolidine ring can also interact with enzymes and receptors, influencing various biochemical pathways.
相似化合物的比较
Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.
Thiazolidine-4-carboxylic acid: Studied for its potential therapeutic applications.
Uniqueness: ®-Thiazolidine-4-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity compared to other thiazolidine derivatives. Its stereochemistry also plays a crucial role in its interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C4H6N2S |
|---|---|
分子量 |
114.17 g/mol |
IUPAC 名称 |
(4R)-1,3-thiazolidine-4-carbonitrile |
InChI |
InChI=1S/C4H6N2S/c5-1-4-2-7-3-6-4/h4,6H,2-3H2/t4-/m1/s1 |
InChI 键 |
PRSDPVKGJUBIAA-SCSAIBSYSA-N |
手性 SMILES |
C1[C@H](NCS1)C#N |
规范 SMILES |
C1C(NCS1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


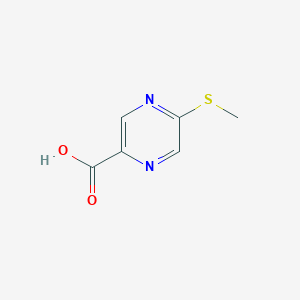
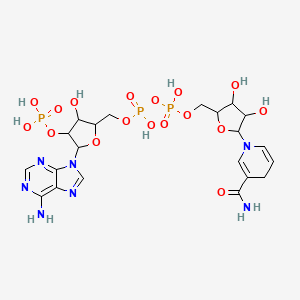
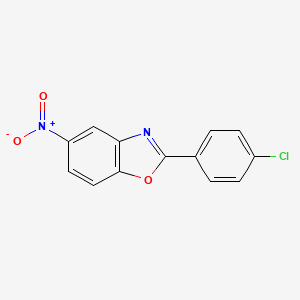
![6-Bromo-2',3',5',6'-tetrahydrospiro[chroman-2,4'-pyran]-4-one](/img/structure/B8785026.png)
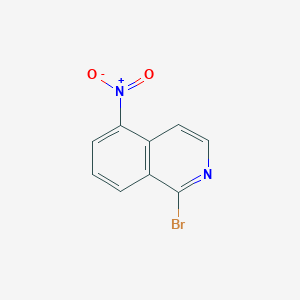
![Carbamic acid, N-[4-chloro-5-[[5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-2-thiazolyl]-, 1,1-dimethylethyl ester](/img/structure/B8785036.png)
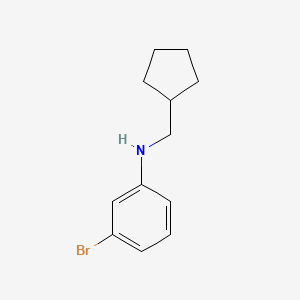



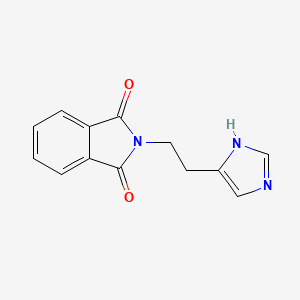

![Methyl 2-[(4-ethoxy-4-oxobutyl)amino]benzoate](/img/structure/B8785081.png)
